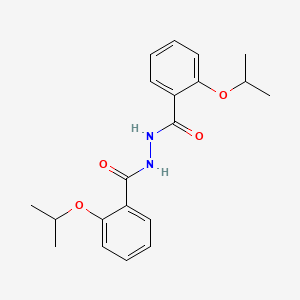![molecular formula C12H12OS B14312914 2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one CAS No. 111017-52-8](/img/structure/B14312914.png)
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes a naphthalene ring system substituted with a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of naphthalene derivatives with methylsulfanyl reagents under controlled conditions. One common method is the reaction of 2-methylsulfanylbenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, scaled up to accommodate larger quantities of reactants and products.
化学反応の分析
Types of Reactions
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets. The methylsulfanyl group can participate in redox reactions, while the naphthalene ring system can interact with aromatic systems in biological molecules. These interactions can lead to changes in the activity of enzymes or other proteins, influencing biological pathways .
類似化合物との比較
Similar Compounds
- 2-Methylsulfanylbenzoic acid
- 2-Methylsulfanylphenyl acetate
- 2-Methylsulfanylbenzaldehyde
Uniqueness
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
111017-52-8 |
|---|---|
分子式 |
C12H12OS |
分子量 |
204.29 g/mol |
IUPAC名 |
2-(methylsulfanylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H12OS/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-5,8H,6-7H2,1H3 |
InChIキー |
ZYLGLKLRVGCQNH-UHFFFAOYSA-N |
正規SMILES |
CSC=C1CCC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
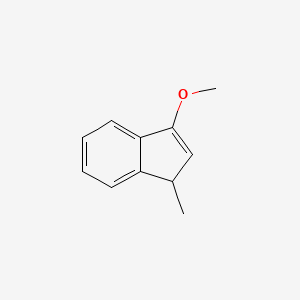
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
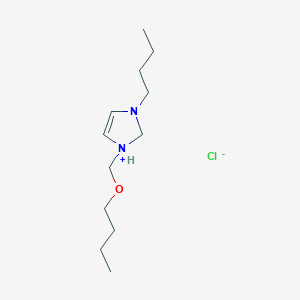
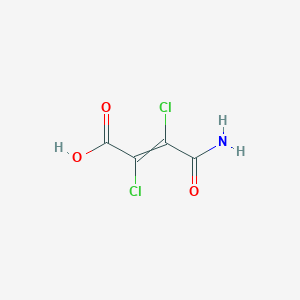
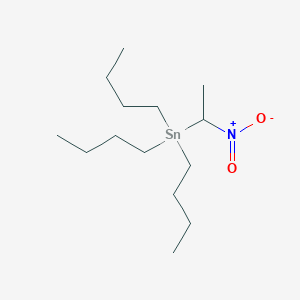
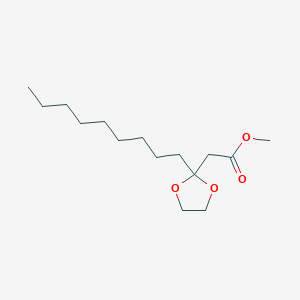
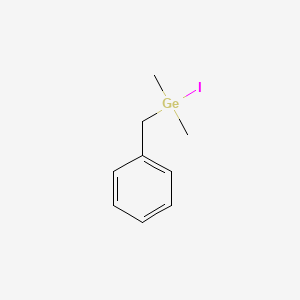

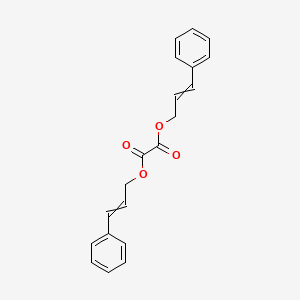
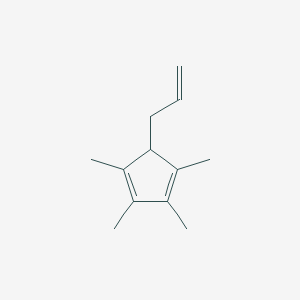
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
